molecular formula C16H15BrN2O3 B2920929 N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide CAS No. 1903182-93-3

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Cat. No.: B2920929
CAS No.: 1903182-93-3
M. Wt: 363.211
InChI Key: BFEZBSIVNFHSEN-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic small molecule designed for chemical biology and drug discovery research. This compound features a pyridine core, a privileged structure in medicinal chemistry known for its diverse biological activities and presence in numerous bioactive molecules . The molecule is further functionalized with a tetrahydrofuran (oxolane) ether linkage and a bromophenyl group connected via a stable amide bond. The amide linkage is a critical pharmacophore, often associated with enhanced biological activity and molecular recognition in agrochemical and pharmaceutical agents, as demonstrated in related pyridinecarboxamide compounds . While the specific mechanism of action for this compound requires experimental validation, its structural architecture suggests significant potential for interaction with biological targets. Research on analogous pyridine-carboxamide compounds has shown they can act as potent activators of plant disease resistance, offering a strategic approach for targeting bacterial pathogens like Ralstonia solanacearum in agricultural research . Furthermore, heterocyclic amide compounds with similar structural features have been investigated as inhibitors for various human diseases, indicating broad utility in early-stage therapeutic development . This makes this compound a valuable chemical tool for probing biological pathways, conducting structure-activity relationship (SAR) studies, and screening for novel inhibitors in both agricultural and biomedical research fields. This product is intended for laboratory research use only and is not for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O3/c17-12-2-1-3-13(9-12)19-16(20)11-4-6-18-15(8-11)22-14-5-7-21-10-14/h1-4,6,8-9,14H,5,7,10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFEZBSIVNFHSEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1OC2=NC=CC(=C2)C(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves the following steps:

    Formation of the oxolan-3-yloxy group: This can be achieved by reacting an appropriate oxirane with a nucleophile under basic conditions.

    Bromination of the phenyl ring:

    Coupling with pyridine-4-carboxamide: The final step involves coupling the bromophenyl and oxolan-3-yloxy groups with pyridine-4-carboxamide using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

    Oxidation and reduction: The oxolan-3-yloxy group can be oxidized to a lactone or reduced to a diol.

    Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation: Oxidizing agents like PCC or KMnO4.

    Reduction: Reducing agents such as LiAlH4 or NaBH4.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products

    Substitution: Various substituted phenyl derivatives.

    Oxidation: Lactones or carboxylic acids.

    Reduction: Diols or alcohols.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: As a candidate for drug development due to its potential biological activities.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyridine-4-carboxamide core with derivatives reported in studies on thiazolidinone-based anti-inflammatory agents. Key structural and functional differences are analyzed below:

Core Structural Variations

  • Target Compound : Features a pyridine-4-carboxamide core with a 3-bromophenyl group and an oxolan-3-yloxy substituent.
  • Thiazolidinone Derivatives (e.g., compounds 5a–q from ): Replace the oxolane group with a 1,3-thiazolidin-4-one ring and vary the aryl substituents (e.g., 4-chlorophenyl, 4-nitrophenyl) .
Compound Class Core Structure Key Substituents Biological Activity (Reported)
Target Compound Pyridine-4-carboxamide 3-Bromophenyl, oxolan-3-yloxy Not explicitly reported
Thiazolidinone Derivatives Pyridine-4-carboxamide 4-Chlorophenyl, 4-nitrophenyl, etc. Anti-inflammatory (e.g., 5d, 5f)

Substituent Effects on Activity

  • Electron-Withdrawing Groups: In thiazolidinone derivatives, para-substituted electron-withdrawing groups (e.g., –NO₂ in 5f, –Cl in 5d) correlate with enhanced anti-inflammatory activity .
  • Oxygenated Moieties: The oxolane ether in the target compound could improve solubility compared to the thiazolidinone ring, which may influence pharmacokinetics.

Biological Activity

N-(3-bromophenyl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This compound features a pyridine ring substituted with a bromophenyl group and an oxolane moiety, positioning it as a candidate for various therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H14BrN3O3C_{14}H_{14}BrN_{3}O_{3} with a molecular weight of approximately 356.18 g/mol. The structural elements include:

  • Pyridine Ring : A six-membered aromatic ring containing nitrogen, which is known for its role in biological activity.
  • Bromophenyl Group : Enhances lipophilicity and may influence receptor binding.
  • Oxolane (Tetrahydrofuran) : A five-membered ring that can affect the compound's conformational flexibility and solubility.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The specific mechanisms include:

  • Receptor Binding : The compound may act as an agonist or antagonist at specific G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological responses.
  • Enzyme Inhibition : It may inhibit certain enzymes, thereby modulating metabolic pathways relevant to disease processes.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit diverse pharmacological effects, such as:

  • Anti-inflammatory Activity : Compounds in this class have shown potential in reducing inflammation through inhibition of pro-inflammatory cytokines.
  • Anticancer Properties : Some derivatives have been studied for their ability to inhibit cancer cell proliferation and induce apoptosis.

Case Studies and Research Findings

  • GPR88 Agonist Studies :
    • A study on related compounds demonstrated that modifications on the pyridine ring could enhance agonist activity at GPR88, a receptor implicated in neuropsychiatric disorders. The findings suggest that structural variations can significantly impact biological efficacy .
  • Inhibition of Type III Secretion Systems :
    • Research exploring the inhibition of bacterial secretion systems indicated that similar compounds could downregulate virulence factors, showcasing potential applications in treating bacterial infections .
  • Synthesis and Biological Evaluation :
    • The synthesis of this compound has been optimized for yield and purity, with subsequent biological evaluations revealing promising interactions with targeted receptors .

Comparative Biological Activity Table

Compound NameActivity TypeReference
This compoundPotential GPCR Agonist
Related Piperidine DerivativesAnti-inflammatory
GPR88 AgonistsNeuroprotective
Type III Secretion InhibitorsAntibacterial

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